8-Chlorotheophylline-d6
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Overview
Description
8-Chlorotheophylline-d6 is a deuterated form of 8-Chlorotheophylline, a stimulant drug belonging to the xanthine chemical class. This compound is primarily used in scientific research as a tracer due to the presence of deuterium, which allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorotheophylline typically involves the chlorination of theophylline. One method uses N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline. This method avoids the use of highly toxic reagents and employs a water phase instead of organic solvents, making it environmentally friendly .
Industrial Production Methods
Industrial production of 8-Chlorotheophylline involves the chlorination of caffeine or theophylline using chlorine gas in the presence of iodine as a catalyst and nitrobenzene as a solvent. The reaction produces 7,8-dichlorocaffeine, which is then hydrolyzed to yield 8-Chlorotheophylline .
Chemical Reactions Analysis
Types of Reactions
8-Chlorotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives of 8-Chlorotheophylline, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Chlorotheophylline-d6 is widely used in scientific research, particularly in:
Chemistry: As a tracer in analytical studies due to its deuterium labeling.
Biology: To study metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals, especially for its stimulant properties.
Industry: Used in the production of antiemetic drugs like dimenhydrinate
Mechanism of Action
8-Chlorotheophylline exerts its effects by blocking adenosine receptors, specifically the adenosine receptor A2a. Adenosine typically decreases neuronal firing, so blocking these receptors results in increased neuronal activity, leading to effects such as nervousness, restlessness, and insomnia .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine stimulant with similar physiological effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Dyphylline: A derivative of theophylline with similar stimulant properties.
Uniqueness
8-Chlorotheophylline is unique due to its specific use in combination with diphenhydramine in antiemetic drugs. The deuterated form, 8-Chlorotheophylline-d6, is particularly valuable in research for its stable isotope labeling, which aids in precise quantitation and analysis .
Biological Activity
8-Chlorotheophylline-d6 is a stable isotope derivative of 8-chlorotheophylline, a compound belonging to the xanthine class of stimulants. This compound exhibits biological activities similar to those of caffeine and theophylline, primarily acting as an adenosine receptor antagonist. Understanding its biological activity is essential for exploring its therapeutic potential, particularly in combination therapies.
- Chemical Formula : C7H7ClN4O2
- Molecular Weight : 214.609 g/mol
- CAS Number : 1346598-95-5
This compound acts primarily as an adenosine A2a receptor antagonist , which leads to increased neuronal firing and excitatory effects. This mechanism is responsible for various physiological responses, including increased alertness and reduced drowsiness, making it useful in combination with antihistamines like diphenhydramine for treating motion sickness and other conditions where sedation is undesirable .
Biological Effects
The biological effects of this compound include:
- Stimulant Effects : Similar to caffeine, it can cause nervousness, restlessness, insomnia, headache, and nausea due to its action on the central nervous system .
- Antimicrobial Activity : Recent studies have indicated that derivatives of 8-chlorotheophylline exhibit moderate to strong antimicrobial activity. For instance, derivatives synthesized through Schiff base reactions demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Combination Therapy with Diphenhydramine : The use of 8-chlorotheophylline in conjunction with diphenhydramine has been studied for its efficacy in preventing drowsiness associated with antihistamines. The stimulant properties counteract the sedative effects of diphenhydramine, enhancing patient compliance during treatments for motion sickness .
- Synthesis of Formazan Derivatives : Research involving the synthesis of formazan derivatives from 8-chlorotheophylline has shown promising results in terms of antimicrobial activity. These derivatives were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structure and potential therapeutic applications .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGNEOBDRVTHA-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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